molecular formula C7H5Cl2N3O3 B13133169 2,3-Dichloro-6-nitrobenzohydrazide

2,3-Dichloro-6-nitrobenzohydrazide

Katalognummer: B13133169
Molekulargewicht: 250.04 g/mol
InChI-Schlüssel: REYWXKWSCDUSFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-6-nitrobenzohydrazide is an organic compound with the molecular formula C7H5Cl2N3O3 It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a nitro group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrobenzohydrazide typically involves the reaction of 2,3-dichloro-6-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-6-nitrobenzohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines or thiols, organic solvents like dichloromethane or toluene.

    Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.

Major Products Formed:

    Reduction: 2,3-Dichloro-6-aminobenzohydrazide.

    Substitution: this compound derivatives with substituted nucleophiles.

    Oxidation: Azides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-6-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms and hydrazide group also contribute to its reactivity and ability to form covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent.

    2,3-Dichloro-6-nitrobenzaldehyde: A precursor in the synthesis of 2,3-Dichloro-6-nitrobenzohydrazide.

    2,3-Dichloro-6-aminobenzohydrazide: A reduction product of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of nitro, chlorine, and hydrazide groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H5Cl2N3O3

Molekulargewicht

250.04 g/mol

IUPAC-Name

2,3-dichloro-6-nitrobenzohydrazide

InChI

InChI=1S/C7H5Cl2N3O3/c8-3-1-2-4(12(14)15)5(6(3)9)7(13)11-10/h1-2H,10H2,(H,11,13)

InChI-Schlüssel

REYWXKWSCDUSFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)NN)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.